molecular formula C18H17F3N4O3 B2692265 [3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone CAS No. 306977-48-0

[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone

Cat. No. B2692265
CAS RN: 306977-48-0
M. Wt: 394.354
InChI Key: PQVMMGQOKSEWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule involved in B-cell receptor (BCR) signaling.

Scientific Research Applications

Synthesis and Biological Activity

A study by Nagaraj et al. (2018) focuses on the synthesis of novel compounds from triazole and piperazine derivatives, which were evaluated for antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, suggesting potential for further development in antimicrobial therapies (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Organocatalysis for Transesterification

Ishihara et al. (2008) reported on the use of zwitterionic salts derived from reactions involving 4-nitrophenyl isothiocyanate for catalyzing transesterification reactions. This research highlights a novel application in the field of organic synthesis, showcasing the potential of these compounds in facilitating chemical transformations (K. Ishihara, Masatoshi Niwa, Yuji Kosugi, 2008).

Syntheses and In Vitro Metabolism of Psychoactive Substances

A study by Power et al. (2014) included the synthesis and analysis of new psychoactive substances, including methoxypiperamide, highlighting the capability of academic labs to respond to emerging substances of abuse. This research provides insights into the synthesis routes and potential metabolic pathways of novel psychoactive compounds (J. Power, K. Scott, E. A. Gardner, et al., 2014).

Microwave-Assisted Synthesis and Biological Evaluation

Ravula et al. (2016) described the microwave-assisted synthesis of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial properties. The study demonstrates the efficiency of microwave irradiation in organic synthesis, leading to compounds with promising biological activities (P. Ravula, V. Babu, P. Manich, et al., 2016).

Characterization and Chemical Properties

Research by Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, leading to new syntheses of compounds with pyrrolo[cinnolin-10-one ring systems. This work contributes to the understanding of chemical properties and reaction pathways of complex organic molecules (A. Kimbaris, G. Varvounis, 2000).

These studies illustrate the wide-ranging applications of "3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone" and related compounds in scientific research, from the synthesis of novel molecules with potential therapeutic uses to advancements in organic chemistry and materials science. The ability of these compounds to serve as catalysts, inhibitors, and reactants in various chemical reactions underlines their significance in ongoing scientific exploration and innovation.

properties

IUPAC Name

[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c1-23-6-8-24(9-7-23)15-10-13(18(19,20)21)11-22-16(15)17(26)12-2-4-14(5-3-12)25(27)28/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVMMGQOKSEWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.